
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol is a complex organic compound that features a unique combination of functional groups, including an acetic acid moiety, a methoxy group, and a phenylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of a phenylselanyl compound with a suitable alkyne, followed by the introduction of the methoxy and acetic acid groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler alkyne derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while reduction can produce simpler alkyne derivatives.
Scientific Research Applications
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: Its reactivity and functional groups make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The methoxy and acetic acid groups may influence the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylthiooct-1-yn-3-ol: Similar structure but with a sulfur atom instead of selenium.
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylsulfinyloct-1-yn-3-ol: Contains a sulfinyl group instead of a phenylselanyl group.
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylsulfonyl-oct-1-yn-3-ol: Features a sulfonyl group in place of the phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique reactivity and biological activity compared to their sulfur analogs, making this compound particularly interesting for further study.
Properties
CAS No. |
76436-83-4 |
|---|---|
Molecular Formula |
C19H28O4Se |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol |
InChI |
InChI=1S/C17H24O2Se.C2H4O2/c1-6-17(4,18)13-12-15(16(2,3)19-5)20-14-10-8-7-9-11-14;1-2(3)4/h1,7-11,15,18H,12-13H2,2-5H3;1H3,(H,3,4) |
InChI Key |
FEJHRIJDBXGQHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C(CCC(C)(C#C)O)[Se]C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


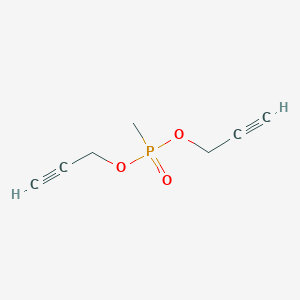
![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)

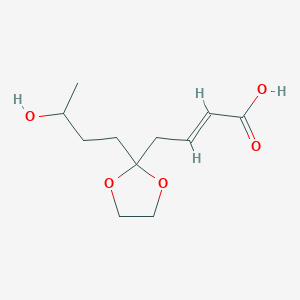
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)

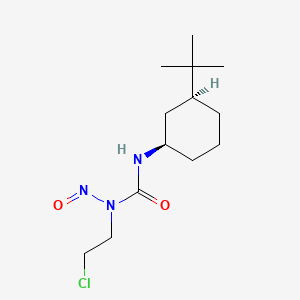
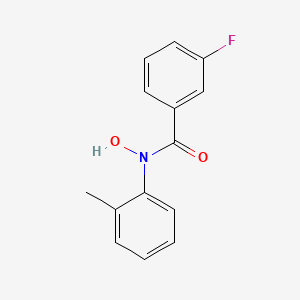
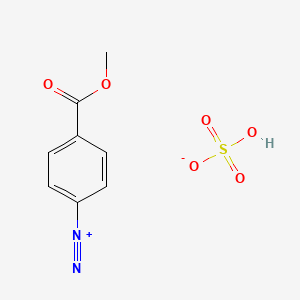


![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)

